molecular formula C12H17N3O B1458677 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955523-15-5

3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Cat. No. B1458677
CAS RN: 1955523-15-5
M. Wt: 219.28 g/mol
InChI Key: QPRFIJVTRPXNGY-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CBMTP) is a small molecule with a unique structural configuration that has been studied extensively in recent years due to its potential applications in medicinal chemistry. CBMTP has been found to possess several interesting properties including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. In addition, it has been shown to be a potent inhibitor of several enzymes, including the cytochrome P450 family of enzymes, which are responsible for metabolizing drugs in the body. CBMTP has also been found to be a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. This makes CBMTP an attractive target for drug development.

Scientific Research Applications

Comprehensive Analysis of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine Applications

The compound 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a derivative of pyridazinone, which is known for its broad spectrum of pharmacological activities. Below is a detailed analysis of the unique applications of this compound across various scientific research fields.

Cardiovascular Research: Pyridazinones have been extensively studied for their potential in treating cardiovascular diseases. The structural modifications in the pyridazinone nucleus have shown promising results in the development of new cardiovascular drugs. The derivatives of this compound could be explored for their efficacy in improving heart function, managing arrhythmias, and treating hypertension.

Antimicrobial and Antitubercular Agents: Research has indicated that pyridazinone derivatives possess significant antimicrobial and antitubercular properties. The compound could be synthesized with various substituents to enhance these properties and could lead to the development of new antibiotics or treatments for tuberculosis.

Analgesic and Anti-inflammatory Applications: The analgesic and anti-inflammatory activities of pyridazinones make them candidates for pain management and inflammation control. This compound could be part of novel therapeutic agents that target specific pain pathways with reduced side effects.

Antidiabetic Activity: Pyridazinone derivatives have shown potential as antidiabetic agents. The compound could be investigated for its ability to regulate blood sugar levels and its mechanism of action in insulin secretion or glucose metabolism.

Anticancer Research: The structural framework of pyridazinones has been associated with anticancer activity. This compound could be utilized in the design of new chemotherapeutic agents, focusing on specific types of cancer and studying its interaction with cancer cell lines.

Neurological Disorders: Pyridazinones have been linked to activity against neurological disorders. The compound could be researched for its neuroprotective properties and its potential use in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Optoelectronic Materials: The pyridazine derivatives have applications in optoelectronics, particularly as fluorescent materials and sensors. The compound could be synthesized to develop new materials with specific optoelectronic properties for use in electronic devices.

Agrochemical Research: Initially, pyridazinones were explored for use in agrochemicals. This compound could be studied for its potential as a pesticide or herbicide, contributing to the development of more effective and environmentally friendly agricultural products.

Each of these applications represents a unique field of research where 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine could have significant implications. Ongoing research and development in these areas could lead to breakthroughs in medicinal chemistry and other scientific disciplines .

Mechanism of Action

properties

IUPAC Name

3-(cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-9(3-1)8-16-12-6-10-7-13-5-4-11(10)14-15-12/h6,9,13H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRFIJVTRPXNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NN=C3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
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3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Reactant of Route 6
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

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